molecular formula C17H16N2O B5836975 N-(2-cyanophenyl)-4-phenylbutanamide

N-(2-cyanophenyl)-4-phenylbutanamide

Cat. No. B5836975
M. Wt: 264.32 g/mol
InChI Key: KSQSSKUAGJDTPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-4-phenylbutanamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized by Pfizer in 1995. It is a potent agonist of the cannabinoid receptor CB1, which is primarily located in the brain and central nervous system. CP-47,497 has been the subject of extensive scientific research due to its potential therapeutic applications and its role in the development of new drugs.

Mechanism of Action

N-(2-cyanophenyl)-4-phenylbutanamide is a potent agonist of the CB1 receptor, which is primarily located in the brain and central nervous system. When N-(2-cyanophenyl)-4-phenylbutanamide binds to the CB1 receptor, it activates a signaling pathway that leads to various physiological effects, including pain relief, appetite stimulation, and mood alteration.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-4-phenylbutanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to stimulate appetite and reduce nausea. N-(2-cyanophenyl)-4-phenylbutanamide has also been shown to have psychoactive effects, including altered mood and perception.

Advantages and Limitations for Lab Experiments

N-(2-cyanophenyl)-4-phenylbutanamide has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a potent agonist of the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, one limitation is that it has psychoactive effects, which can make it difficult to interpret the results of experiments.

Future Directions

There are many future directions for research on N-(2-cyanophenyl)-4-phenylbutanamide. One direction is to continue to study its potential therapeutic applications, including its potential as a treatment for pain, inflammation, and neurological disorders. Another direction is to continue to study its role in the development of new drugs that target the CB1 receptor. Additionally, future research could focus on developing new synthetic cannabinoids that have fewer psychoactive effects than N-(2-cyanophenyl)-4-phenylbutanamide.

Synthesis Methods

The synthesis of N-(2-cyanophenyl)-4-phenylbutanamide involves several steps, including the conversion of 1,3-diphenylpropanone to 1,3-diphenyl-2-propanol, followed by the reaction of the alcohol with cyanogen bromide to form N-(2-cyanophenyl)-3,3-diphenylpropionamide. The final step involves the reaction of the amide with 4-bromobenzyl bromide to form N-(2-cyanophenyl)-4-phenylbutanamide.

Scientific Research Applications

N-(2-cyanophenyl)-4-phenylbutanamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its potential as a treatment for various conditions, including pain, inflammation, and neurological disorders. N-(2-cyanophenyl)-4-phenylbutanamide has also been studied for its potential as a tool for studying the endocannabinoid system and for developing new drugs that target the CB1 receptor.

properties

IUPAC Name

N-(2-cyanophenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c18-13-15-10-4-5-11-16(15)19-17(20)12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11H,6,9,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQSSKUAGJDTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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